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molecular formula C8H10N2O2 B1586016 (R)-1-(4-Nitrophenyl)ethanamine CAS No. 22038-87-5

(R)-1-(4-Nitrophenyl)ethanamine

Cat. No. B1586016
M. Wt: 166.18 g/mol
InChI Key: RAEVOBPXEHVUFY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266864B2

Procedure details

A suspension of 4′-nitroacetophenone (5.00 g, 30.3 mmol) and ammonium acetate (28.4 g, 378 mmol) in MeOH (75 mL) was stirred at room temperature for 20 minutes. Sodium cyanoborohydride (1.38 g, 21.2 mmol) was added and the resulting mixture stirred for 48 hours. Aqueous HCl (6 M, 40 mL) was added and the mixture was filtered. The filtrate was washed with Et2O (3×40 mL) then the aqueous phase was basified to pH 10 using KOH. The basified aqueous layer was extracted with DCM (3×30 mL) and the combined organic phases were dried (MgSO4), filtered and evaporated in vacuo to give the title compound A129 as an amorphous orange solid (3.00 g, 60%); 1H NMR (300 MHz, CDCl3) δ 8.22 (d, J=8.6 Hz, 2H), 7.57 (d, J=8.6 Hz, 2H), 4.27-4.33 (m, 1H), 2.20 (brs, 2H), 1.45 (d, J=6.6 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:19].[Na+].Cl>CO>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([NH2:19])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Name
Quantity
28.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with Et2O (3×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The basified aqueous layer was extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09266864B2

Procedure details

A suspension of 4′-nitroacetophenone (5.00 g, 30.3 mmol) and ammonium acetate (28.4 g, 378 mmol) in MeOH (75 mL) was stirred at room temperature for 20 minutes. Sodium cyanoborohydride (1.38 g, 21.2 mmol) was added and the resulting mixture stirred for 48 hours. Aqueous HCl (6 M, 40 mL) was added and the mixture was filtered. The filtrate was washed with Et2O (3×40 mL) then the aqueous phase was basified to pH 10 using KOH. The basified aqueous layer was extracted with DCM (3×30 mL) and the combined organic phases were dried (MgSO4), filtered and evaporated in vacuo to give the title compound A129 as an amorphous orange solid (3.00 g, 60%); 1H NMR (300 MHz, CDCl3) δ 8.22 (d, J=8.6 Hz, 2H), 7.57 (d, J=8.6 Hz, 2H), 4.27-4.33 (m, 1H), 2.20 (brs, 2H), 1.45 (d, J=6.6 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:19].[Na+].Cl>CO>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([NH2:19])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Name
Quantity
28.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with Et2O (3×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The basified aqueous layer was extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09266864B2

Procedure details

A suspension of 4′-nitroacetophenone (5.00 g, 30.3 mmol) and ammonium acetate (28.4 g, 378 mmol) in MeOH (75 mL) was stirred at room temperature for 20 minutes. Sodium cyanoborohydride (1.38 g, 21.2 mmol) was added and the resulting mixture stirred for 48 hours. Aqueous HCl (6 M, 40 mL) was added and the mixture was filtered. The filtrate was washed with Et2O (3×40 mL) then the aqueous phase was basified to pH 10 using KOH. The basified aqueous layer was extracted with DCM (3×30 mL) and the combined organic phases were dried (MgSO4), filtered and evaporated in vacuo to give the title compound A129 as an amorphous orange solid (3.00 g, 60%); 1H NMR (300 MHz, CDCl3) δ 8.22 (d, J=8.6 Hz, 2H), 7.57 (d, J=8.6 Hz, 2H), 4.27-4.33 (m, 1H), 2.20 (brs, 2H), 1.45 (d, J=6.6 Hz, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10](=O)[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:19].[Na+].Cl>CO>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([NH2:19])[CH3:11])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)=O
Name
Quantity
28.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
The filtrate was washed with Et2O (3×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The basified aqueous layer was extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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